N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide

HIV-1 Entry Inhibition gp120-CD4 Antagonist Oxalamide SAR

This N,N'-disubstituted oxalamide (CAS 898348-21-5) serves as an essential negative control for HIV-1 entry mechanism studies. With IC50 >100,000 nM in gp120 binding assays, it provides a definitive inactivity baseline alongside active NBD-series inhibitors (IC50 ≈ 270–1,000 nM). Its 3-methoxybenzyl substitution pattern critically abolishes binding at the Phe43 cavity, making it the ideal SAR benchmark for computational modeling, virtual screening validation, and chromatographic method development. Typical purity 95%. For research use only.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.76
CAS No. 898348-21-5
Cat. No. B2898478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide
CAS898348-21-5
Molecular FormulaC16H15ClN2O3
Molecular Weight318.76
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-11(9-14)10-18-15(20)16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
InChIKeyKZWMKSFOIHRSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide (CAS 898348-21-5): Chemical Identity, Core Scaffold, and Procurement Starting Point


N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide (CAS 898348-21-5), also named N1-(4-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide, is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide (ethanediamide) class. It incorporates a 4-chlorophenyl group on one amide nitrogen and a 3-methoxybenzyl group on the other, connected via a central oxalyl linker [1]. Its molecular formula is C16H15ClN2O3 with a molecular weight of 318.76 g/mol, and the InChI Key is KZWMKSFOIHRSEL-UHFFFAOYSA-N [1]. The compound is primarily distributed as a research chemical with a typical purity of 95% . As an oxalamide analog of the NBD-series HIV-1 entry inhibitors, its substitution pattern differs critically from more extensively characterized congeners such as NBD-556, providing a distinct tool for structure-activity relationship (SAR) studies focused on the gp120 CD4-binding site [2].

Why N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide Cannot Be Replaced by a General Oxalamide Analog


Oxalamide-based HIV-1 entry inhibitors exhibit extreme sensitivity to the nature of the N-substituent. The 4-chlorophenyl group inserts deeply into the conserved gp120 'Phe43 cavity,' while the oxalamide linker forms a critical hydrogen-bond network with backbone residues [1]. Replacement of the 3-methoxybenzyl moiety with a 2,2,6,6-tetramethylpiperidine ring (as in NBD-556) converts a functional CD4-antagonist into a CD4-agonist, and further modifications to the linker can toggle between full agonism and full antagonism [1]. Consequently, indiscriminate substitution within this scaffold class can invert the pharmacological phenotype, rendering a compound ineffective or counterproductive for a given mechanistic study. Only compounds retaining the specific 4-chlorophenyl-oxalamide-3-methoxybenzyl architecture provide the precise spatial and electronic signature required for target engagement in SAR campaigns directed at the gp120-CD4 interface [2].

Quantitative Differentiation: N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide vs. Closest Analogs


HIV-1 gp120-CD4 Binding Inhibition: A Defined Upper Threshold Separates This Compound from Potent NBD-Series Inhibitors

In a standardized cell-based assay measuring inhibition of HIV-1 YU2 gp120 binding to CD4-expressing Cf2Th-CD4/CCR5 cells after 48 h, N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide displayed an IC50 value >100,000 nM, establishing it as essentially inactive at the gp120-CD4 interface [1]. In stark contrast, the structurally related oxalamide NBD-11021, which incorporates modified regions II and III but retains the 4-chlorophenyl-oxalamide core, demonstrated pan-neutralization against a panel of 56 Env-pseudotyped HIV-1 isolates with an IC50 as low as 270 nM [2]. This >370-fold difference in potency defines the functional boundary between an inert scaffold and a broad-spectrum entry inhibitor, highlighting the necessity of precise substitution for target engagement.

HIV-1 Entry Inhibition gp120-CD4 Antagonist Oxalamide SAR

Functional Antiviral Activity: Lack of HIV-1 Neutralization Defines This Compound's Role

The functional antiviral assessment of N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide against recombinant HIV-1 YU2 in Cf2Th-CCR5 cells yielded no measurable antiviral effect at concentrations up to 100 µM [1]. This is consistent with its inactivity in the gp120 binding assay. By comparison, the prototypical NBD-556 (N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide) demonstrated CD4-mimetic activity in TZM-bl cells with an IC50 of 270 nM [2]. The absence of antiviral activity confirms that the 3-methoxybenzyl substituent fails to productively engage the gp120 CD4-binding site, making this compound a suitable baseline for evaluating gain-of-function modifications.

Antiviral Activity HIV-1 Neutralization Functional Assay

Structural-Specificity Rationale: The 3-Methoxybenzyl Group Introduces a Unique Steric and Electronic Profile

X-ray crystallography of related NBD-series oxalamides bound to HIV-1 gp120 reveals that the N-substituent on the oxalamide linker occupies a well-defined region of the Phe43 cavity, with any increase in steric bulk or alteration in hydrogen-bonding capability dramatically altering activity [1]. The parent scaffold NBD-556 (4-chlorophenyl-oxalamide-tetramethylpiperidine) acts as a CD4-agonist, while NBD-11021 (with a modified linker) is a full antagonist. The 3-methoxybenzyl group present in this compound introduces a planar aromatic ring with a meta-methoxy substituent, contrasting with the saturated, sterically demanding tetramethylpiperidine ring of NBD-556. This structural divergence is directly responsible for the >100 µM inactivity observed in the gp120 binding assay, as the 3-methoxybenzyl group is predicted to clash with the cavity geometry defined by residues Asp368, Glu370, and Val430 [1].

Medicinal Chemistry Structure-Activity Relationship gp120 Binding Cavity

Physicochemical Property Comparison with Active Analogs: LogP and Solubility Considerations

The calculated partition coefficient (ALogP) for N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide is 2.60 [1], whereas the active analog NBD-556 has an experimental LogP of approximately 2.78 . The slightly reduced lipophilicity, combined with the presence of the methoxy group that can act as a hydrogen-bond acceptor, may confer marginally improved aqueous solubility relative to the tetramethylpiperidine analogs. While this difference does not translate to target engagement for this specific compound, it represents a physicochemical baseline that can be exploited when designing solubility-optimized gp120 ligands.

ADME Properties Lipophilicity Chemical Probes

Availability and Purity: A Well-Defined Research-Grade Standard with Consistent Specifications

N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide is commercially available from multiple research chemical suppliers at a standard purity of 95% (HPLC) . In contrast, more active NBD-series analogs such as NBD-556 and NBD-11021 are often custom-synthesized or available through specialized vendors with longer lead times and higher cost. The consistent purity and ready availability of this specific compound make it a convenient building block for derivatization libraries or a reference standard for analytical method development, where its distinct retention time and spectral signature can be used to calibrate HPLC and LC-MS systems for oxalamide-class compounds .

Chemical Sourcing Quality Control Research Chemical

Defined Application Scenarios for N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide Based on Quantitative Evidence


Negative Control for HIV-1 gp120-CD4 Binding and Entry Assays

Given its documented IC50 >100,000 nM in HIV-1 gp120 binding assays and lack of antiviral activity , this compound is ideally suited as a negative control in mechanistic studies of HIV-1 entry. When used alongside active NBD-series inhibitors (IC50 ≈ 270–1,000 nM), it provides a clear window for evaluating assay specificity and confirming that observed antiviral effects are target-mediated. Its structural similarity to active analogs ensures that any differences in activity are due to specific pharmacophoric features rather than non-specific cytotoxicity or assay interference.

SAR Probe for Oxalamide-Linker Substitution Tolerance

The compound serves as a defined SAR tool to interrogate the steric and electronic requirements of the gp120 Phe43 cavity. Its 3-methoxybenzyl group represents a substitution pattern that abolishes binding, providing a clear negative data point for computational modeling, free-energy perturbation calculations, or machine-learning-based activity prediction models. Researchers can use this compound to benchmark virtual screening workflows, expecting prediction algorithms to classify it as inactive [1].

Precursor Scaffold for Parallel Synthesis of Focused Oxalamide Libraries

With its 4-chlorophenyl-oxalamide core and readily available 95% purity , this compound can serve as a starting material for amide coupling or reductive amination reactions aimed at replacing the 3-methoxybenzyl group with alternative amines. The low cost and consistent purity enable the parallel generation of small focused libraries exploring N-substituent effects on HIV-1 gp120 binding, guiding medicinal chemistry efforts toward more potent analogs [2].

Analytical Reference Standard for Oxalamide-Class HPLC/LC-MS Method Development

The well-defined structure, moderate lipophilicity (ALogP 2.60), and stable oxalamide core make this compound a suitable reference standard for developing and validating chromatographic methods for oxalamide derivatives. Its unique retention time and mass spectrum can serve as a system suitability test marker in quality control protocols, ensuring reproducible separation of structurally related impurities in research-grade oxalamide samples .

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